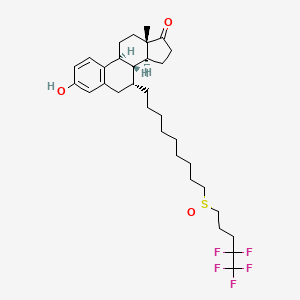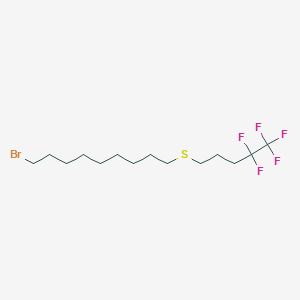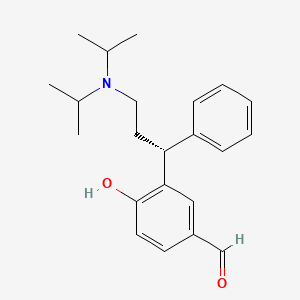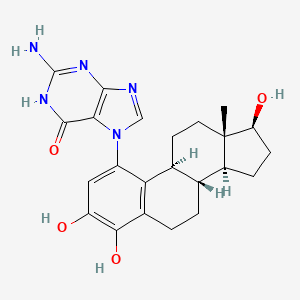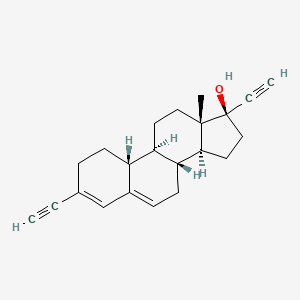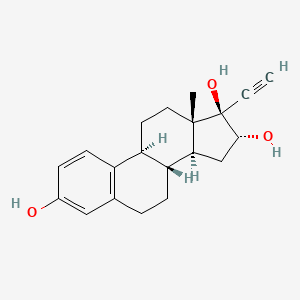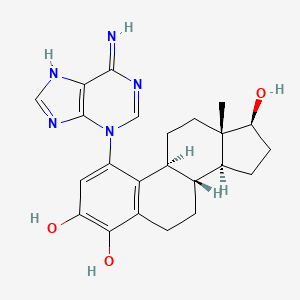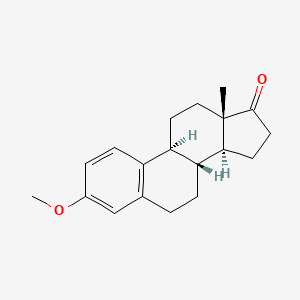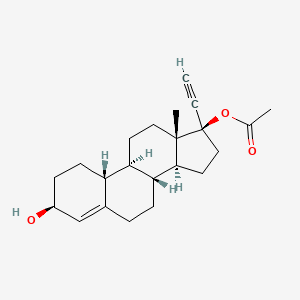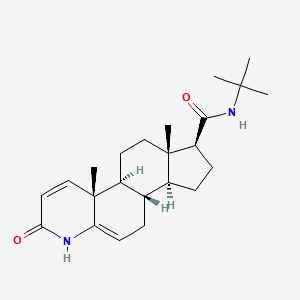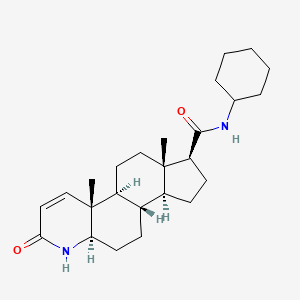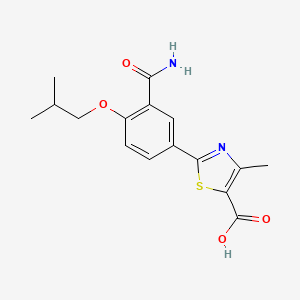
2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
An impurity of Febuxostat. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase.
Mechanism of Action
Target of Action
Febuxostat Amide Impurity, also known as “2-[3-carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid” or “2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid”, is an impurity of Febuxostat . The primary target of Febuxostat and its impurities is xanthine oxidase (XO) , an enzyme responsible for the synthesis of uric acid .
Mode of Action
Febuxostat Amide Impurity, like Febuxostat, works by inhibiting the activity of xanthine oxidase . This inhibition reduces the production of uric acid, thereby reducing serum uric acid levels .
Biochemical Pathways
The inhibition of xanthine oxidase disrupts the biochemical pathway that leads to the production of uric acid . This disruption results in a decrease in serum uric acid levels . The reduction in uric acid levels can help manage conditions like gout, which are associated with hyperuricemia .
Pharmacokinetics
The pharmacokinetic parameters of Febuxostat, which may be similar to its impurities, include an oral availability of about 85%, an apparent oral clearance of 10.5 ± 3.4 L/h, and an apparent volume of distribution at steady state of 48 ± 23 L . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Result of Action
The primary result of the action of Febuxostat Amide Impurity is a reduction in serum uric acid levels . This reduction can help manage conditions like gout, which are associated with hyperuricemia .
Action Environment
Febuxostat is more sensitive to acidic conditions than oxidation and is very resistant to alkaline, thermal, and photolytic degradations . This suggests that the action, efficacy, and stability of Febuxostat Amide Impurity may also be influenced by environmental factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
It is known that Febuxostat, the parent compound, is a selective inhibitor of xanthine oxidase . This suggests that Febuxostat Amide Impurity may interact with similar enzymes and proteins, potentially influencing biochemical reactions in a similar manner.
Cellular Effects
The specific cellular effects of Febuxostat Amide Impurity are currently unknown due to limited research. Given its structural similarity to Febuxostat, it may influence cell function in a similar way. Febuxostat has been shown to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Febuxostat, the parent compound, works by noncompetitively blocking the molybdenum pterin center, which is the active site on xanthine oxidase . This inhibits the enzyme, reducing the production of uric acid.
Metabolic Pathways
Febuxostat, the parent compound, is known to interact with the enzyme xanthine oxidase, suggesting that Febuxostat Amide Impurity may be involved in similar metabolic pathways .
Properties
IUPAC Name |
2-[3-carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-8(2)7-22-12-5-4-10(6-11(12)14(17)19)15-18-9(3)13(23-15)16(20)21/h4-6,8H,7H2,1-3H3,(H2,17,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMGNZBRUWAGOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How is 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid formed and what analytical techniques are used to identify it?
A1: This compound is identified as a major degradation product of Febuxostat. Research suggests it forms under forced degradation conditions. [, ] The identification of this degradation product relies heavily on powerful analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to analyze the structure, providing valuable insights into its formation. [, ] Further structural confirmation is achieved through techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR). []
Q2: What are the implications of identifying this compound for the pharmaceutical industry?
A2: The identification of this degradation product is crucial for quality control in Febuxostat manufacturing. [] Understanding the formation and structure of this compound provides a foundation for:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

